Reparixin

描述

Reparixin is an orally bioavailable compound that has been explored for potential to disrupt IL-8/CXCR1/2 signalling in cancer and transplant indications . It is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2 activation . It is currently being used in clinical studies for patients with community-acquired pneumonia (CAP) including COVID-19, and acute respiratory distress syndrome (ARDS) .

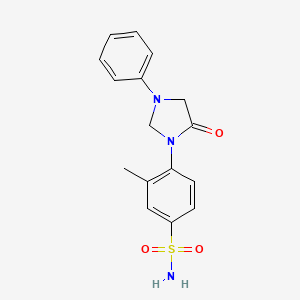

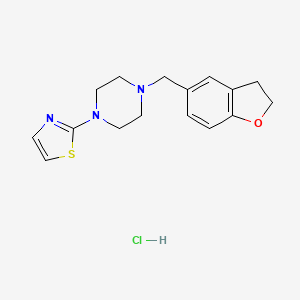

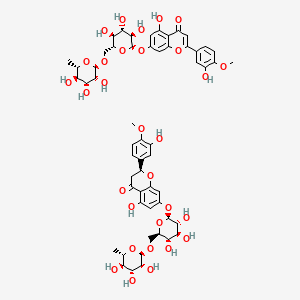

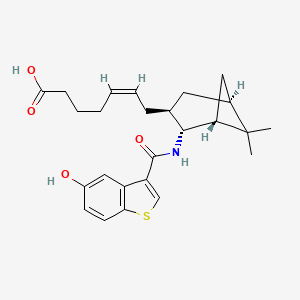

Molecular Structure Analysis

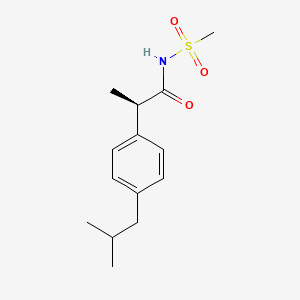

Reparixin belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring . The molecular formula of Reparixin is C14H21NO3S .

科学研究应用

Treatment of Severe COVID-19 Pneumonia

Reparixin has been studied for its potential in treating severe COVID-19 pneumonia . It is a novel IL-8 pathway inhibitor that could potentially reduce disease progression in patients hospitalized with severe COVID-19 pneumonia . Although the primary efficacy endpoints were not met in a Phase 3 study, reparixin showed a trend toward limiting disease progression as an add-on therapy in COVID-19 severe pneumonia and was well tolerated .

Treatment of Myelofibrosis

Reparixin is being assessed in a Phase II study for its efficacy, safety, and tolerability in patients with DIPSS intermediate-2, or high-risk primary myelofibrosis (PMF), post essential thrombocythemia/polycythemia vera related MF (Post ET/PV MF) after prior treatment . The study aims to determine whether reparixin can be an effective treatment for patients who are ineligible or refuse treatment with a Janus kinase inhibitor (JAKi) .

Management of Community-Acquired Pneumonia (CAP)

Reparixin is currently being used in clinical studies for patients with community-acquired pneumonia (CAP) . As it is designed to reduce the body’s inflammatory response to diseases and pathogenic conditions, it could potentially be beneficial in managing CAP .

Treatment of Acute Respiratory Distress Syndrome (ARDS)

Reparixin is also being studied for its potential application in treating acute respiratory distress syndrome (ARDS) . Given its anti-inflammatory properties, it could potentially help manage the inflammation associated with ARDS .

作用机制

Target of Action

Reparixin is an investigational, oral, low-molecular-weight drug that primarily targets the chemokine receptors CXCR1 and CXCR2 . These receptors are known to bind to CXCL8 (also known as interleukin-8 or IL-8) , an inflammatory-signaling protein . The CXCR1 receptor has been identified on breast cancer stem cells (CSCs), suggesting a role in cancer progression

安全和危害

Reparixin has been used in trials studying the treatment and prevention of Breast Cancer, Metastatic Breast Cancer, Pancreatectomy for Chronic Pancreatitis, Islet Transplantation in Diabetes Mellitus Type 1, and Pancreatic Islet Transplantation in Type 1 Diabetes Mellitus . Fewer patients experienced adverse events with reparixin than placebo (45.6% versus 54.5%), most mild or moderate intensity and not related to study treatment .

未来方向

Reparixin showed a trend toward limiting disease progression as an add-on therapy in COVID-19 severe pneumonia and was well tolerated . It is currently being used in clinical studies for patients with community-acquired pneumonia (CAP) including COVID-19, and acute respiratory distress syndrome (ARDS) .

属性

IUPAC Name |

(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDRVXQXKZXMHP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046509 | |

| Record name | Reparixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Reparixin | |

CAS RN |

266359-83-5 | |

| Record name | Repertaxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266359-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reparixin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reparixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reparixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REPARIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U604E1NB3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Reparixin, and how does it work?

A: Reparixin is a small molecule that acts as an allosteric inhibitor of CXCR1 and CXCR2, receptors for the chemokine CXCL8 (also known as Interleukin-8). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exerts its effects by binding to these receptors and preventing CXCL8 from binding and activating downstream signaling pathways involved in inflammation, cell proliferation, and migration.

Q2: What are the downstream effects of Reparixin binding to CXCR1/2 receptors?

A: Reparixin binding to CXCR1/2 leads to the inhibition of various downstream signaling pathways, including the PI3K/AKT, JAK2/STAT3, and NF-κB pathways. [, , , , , ] This inhibition results in decreased expression of inflammatory cytokines (e.g., TNF-α, IL-6, IL-8, CCL3), reduced neutrophil recruitment, and attenuated cancer stem cell self-renewal. [, , , , , , , , ]

Q3: How does Reparixin impact the tumor microenvironment?

A3: Research suggests that Reparixin can modulate the tumor microenvironment by:

- Reducing Cancer Stem Cell (CSC) populations: Reparixin treatment has been shown to reduce the number of aldehyde dehydrogenase positive (ALDH+) breast CSCs. [, , , ]

- Inhibiting Epithelial-Mesenchymal Transition (EMT): Reparixin has demonstrated an ability to decrease EMT in thyroid cancer cells, potentially hindering their invasive and metastatic potential. []

- Modulating cytokine release: Treatment with Reparixin can influence the release of cytokines such as IL-6 and IL-8 from both tumor cells and surrounding stromal cells. [, ]

Q4: What is the pharmacokinetic profile of Reparixin?

A: Studies in rats and dogs show that Reparixin is rapidly absorbed and extensively metabolized, primarily through oxidation of the isobutyl side-chain in rats and hydrolysis of the amide bond in dogs. [] Urinary excretion is the major elimination route in both species. [] In humans, Reparixin exhibits rapid absorption with a median Tmax of about 1.5 hours and a half-life of approximately 1.5 hours. []

Q5: Has Reparixin shown efficacy in preclinical or clinical studies?

A5: Preclinical studies have shown that Reparixin can:

- Reduce fibrosis in a mouse model of myelofibrosis. [, ]

- Decrease tumor growth and metastasis in xenograft models of breast and thyroid cancer. [, ]

- Improve islet cell engraftment in a mouse model of islet transplantation. []

- Protect against brain damage in a mouse model of ischemic stroke. []

- COVID-19: A phase 2 trial in hospitalized patients with severe COVID-19 pneumonia suggested that Reparixin might improve clinical outcomes compared to standard care. []

- Islet transplantation: While a pilot study indicated potential for improving islet engraftment, a subsequent phase 3 trial did not confirm a benefit in patients receiving islet allotransplants. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-Tryptophan, N-[[5-[2-(4-methylphenyl)ethynyl]-2-thienyl]sulfonyl]-](/img/structure/B1680440.png)

![1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1680444.png)

![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(Z)-3-imidazo[4,5-b]pyridin-1-yl-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1680445.png)

![tert-butyl 2-[[(3S)-2-[(2S)-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]-3-phenylpropanoyl]-1,2-oxazolidine-3-carbonyl]amino]acetate](/img/structure/B1680447.png)

![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B1680451.png)

![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)

![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)